丁二酸,((二甲氧基膦硫代)硫代)-,单乙酯

描述

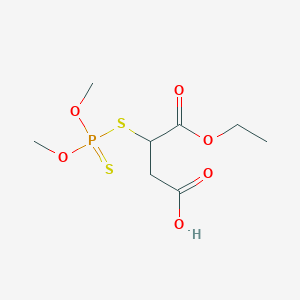

Butanedioic acid, [(dimethoxyphosphinothioyl)thio]-, monoethyl ester, also known as malathion , is a chemical compound widely used as an organophosphorus insecticide . It belongs to the class of phosphorothioate esters and has the following chemical formula: C<sub>10</sub>H<sub>19</sub>O<sub>6</sub>PS<sub>2</sub> . Malathion is commonly employed in agriculture, public health, and residential pest control due to its effectiveness against various pests.

Synthesis Analysis

Malathion is synthesized through the reaction of diethyl maleate with dimethyl phosphite . The resulting intermediate is then treated with hydrogen sulfide to form the phosphorothioate ester. Subsequent esterification with ethanol yields the monoethyl ester of malathion.

Molecular Structure Analysis

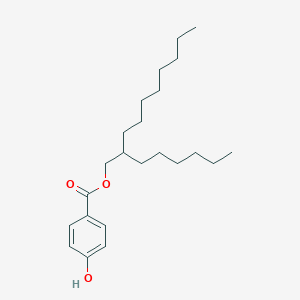

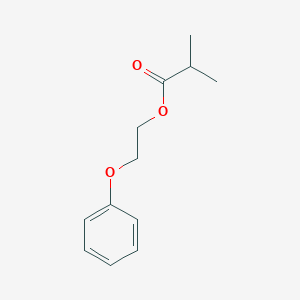

The molecular structure of malathion consists of a butanedioic acid backbone (also known as succinic acid) with two ethyl ester groups. The central sulfur atom is doubly bonded to the phosphorus atom, forming the key phosphorothioate linkage. The dimethoxy groups enhance the compound’s lipophilicity, aiding its penetration through insect cuticles.

Chemical Reactions Analysis

Malathion undergoes hydrolysis in the presence of water, leading to the formation of its corresponding diacid and the release of dimethyl phosphite . This process is essential for its biodegradation.

Physical And Chemical Properties Analysis

- Appearance : Malathion is a colorless to amber liquid .

- Odor : It has a garlic-like odor .

- Solubility : Malathion is soluble in organic solvents such as acetone, chloroform, and methanol.

- Melting Point : Approximately 2°C .

- Boiling Point : Around 156°C .

- Vapor Pressure : Low.

- Density : 1.23 g/cm³ .

- Stability : Stable under normal conditions but degrades in the presence of light and heat.

科学研究应用

1. 与人血清白蛋白的相互作用

丁二酸衍生物,如马拉硫磷(一种密切相关的化合物),与人血清白蛋白(HSA)显示出显着的相互作用。这种相互作用已被用于了解马拉硫磷中毒的动态。研究表明,可以检测到马拉硫磷与 HSA 中的赖氨酸和半胱氨酰脯氨酸残基的加合物,这可能是马拉硫磷中毒的生物标志物 (Yamagishi et al., 2021)。

2. 可再生燃料和溶剂的酯化

丁二酸酯因其作为燃料和溶剂中的可再生酯的潜力而受到探索。研究已经优化了使用非均相催化剂和微波辐射用甲醇和乙醇等醇酯化琥珀酸的条件。该工艺旨在在最大程度减少浪费的情况下增加产率,显示了丁二酸酯在可持续应用中的潜力 (Umrigar et al., 2022)。

3. 生物活性化合物的合成

丁二酸衍生物已用于生物活性化合物的合成,例如创建柠檬酸辅酶 A 的脱氧类似物。这项研究对于了解三羧酸循环中的酶反应很重要,突出了丁二酸衍生物在生化研究中的作用 (Eggerer et al., 1983)。

4. 新型聚合物的开发

丁二酸衍生物用于合成新型聚合物。例如,已经合成了新的硫代二羧酸和硫代二醇,用于创造侧链中含有硫的线性聚酯和聚氨酯。这项研究证明了丁二酸衍生物在聚合物科学中的多功能性 (Kultys & Podkościelny, 1996)。

5. 作为手性助剂

丁二酸衍生物,如 1,4-二甲氧基-1,1,4,4-四苯基-2,3-丁二醇,已在化学反应中用作手性助剂。这些化合物能够进行选择性合成,并在开发含硼功能化双环丙烷中具有应用,这在药物化学中具有相关性 (Luithle & Pietruszka, 2000)。

6. 抗炎和抗动脉粥样硬化特性

某些丁二酸衍生物表现出抗炎和抗动脉粥样硬化特性。例如,AGI-1067 是一种代谢稳定的衍生物,已研究其抑制氧化还原敏感的内皮和单核细胞炎症基因表达的有效性,使其成为心血管研究中很有前途的化合物 (Kunsch et al., 2004)。

7. 了解分子中的几何变化

研究集中在与丁二酸结构相关的天冬氨酸二甲酯的氨基甲酸酯保护衍生物中氮原子周围的几何变化。这项研究有助于我们了解分子几何及其在药物设计和蛋白质相互作用中的含义 (Wojewska et al., 2013)。

安全和危害

- Toxicity : Malathion is moderately toxic to humans. Prolonged exposure or ingestion can cause symptoms such as nausea, headache, and dizziness.

- Environmental Impact : It poses risks to aquatic organisms and beneficial insects.

- Handling Precautions : Proper protective gear (gloves, goggles) should be worn during handling. Avoid inhalation or skin contact.

未来方向

Research efforts focus on developing safer alternatives to malathion while maintaining effective pest control.

属性

IUPAC Name |

3-dimethoxyphosphinothioylsulfanyl-4-ethoxy-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15O6PS2/c1-4-14-8(11)6(5-7(9)10)17-15(16,12-2)13-3/h6H,4-5H2,1-3H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FARGSBYVTRDSKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC(=O)O)SP(=S)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15O6PS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80274247 | |

| Record name | Malathion beta-monoacid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80274247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Butanedioic acid, ((dimethoxyphosphinothioyl)thio)-, monoethyl ester | |

CAS RN |

1642-51-9, 35884-76-5 | |

| Record name | Malathion monoacid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001642519 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Malathion monoacid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035884765 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Malathion beta-monoacid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80274247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Ethyl-3-methylisoxazolo[4,5-b]pyridine](/img/structure/B122379.png)

![Methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B122403.png)

![2-[4-(trifluoromethylsulfonyloxy)phenyl]ethyl Acetate](/img/structure/B122405.png)